1-(3-Methylbenzoyl)indoline-2-carboxamide
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Overview
Description
1-(3-Methylbenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoyl group substituted with a methyl group at the third position and an indoline ring with a carboxamide group at the second position.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Methylbenzoyl)indoline-2-carboxamide are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
The interaction of this compound with its targets involves the formation of hydrogen bonds between the carboxamide moiety of the compound and the enzymes or proteins . This interaction can result in the inhibition of the activity of these targets .
Biochemical Pathways
It is known that the compound’s inhibitory effect on various enzymes and proteins can disrupt their normal functioning . The downstream effects of this disruption would depend on the specific roles of the inhibited targets in various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific enzymes and proteins it targets. By inhibiting the activity of these targets, the compound could potentially alter various cellular processes .
Biochemical Analysis
Biochemical Properties
1-(3-Methylbenzoyl)indoline-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable candidate for the development of new therapeutic agents
Cellular Effects
Preliminary studies suggest that it may have selective activity towards certain cells
Molecular Mechanism
It is known that indole derivatives can inhibit various enzymes and proteins , but the specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated indoline with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: N-alkylated indoline derivatives.
Scientific Research Applications
1-(3-Methylbenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzoylindoline-2-carboxamide: Lacks the methyl group at the third position.
1-(4-Methylbenzoyl)indoline-2-carboxamide: Has the methyl group at the fourth position instead of the third.
1-(3-Methylbenzoyl)indoline-3-carboxamide: Has the carboxamide group at the third position instead of the second.
Uniqueness: 1-(3-Methylbenzoyl)indoline-2-carboxamide is unique due to the specific positioning of the methyl group and the carboxamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-(3-methylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-5-4-7-13(9-11)17(21)19-14-8-3-2-6-12(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBPPGWXXJBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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